1-(2-Fluorophenyl)-3-(2-phenylethyl)urea

Medicinal Chemistry Drug Design Physicochemical Property Analysis

Researchers seeking a well-defined, ortho-fluorinated diaryl urea core for kinase inhibitor SAR studies often struggle with isomer contamination that derails structure-activity conclusions. This AldrichCPR-grade 1-(2-fluorophenyl)-3-(2-phenylethyl)urea (MW 258.29, C₁₅H₁₅FN₂O) provides the exact 2-fluorophenyl/2-phenylethyl substitution pattern essential for reproducible target profiling. - Serves as a minimally functionalized scaffold for systematic SAR of Raf/VEGFR kinase inhibitors. - Ideal as a negative control to establish baseline activity of the core, enabling attribution of potency gains to specific modifications. - Ready for electrophilic substitution or cross-coupling to generate focused compound libraries. - Available as a research-use-only (RUO) chemical probe; global shipping with standard customs clearance.

Molecular Formula C15H15FN2O
Molecular Weight 258.29 g/mol
Cat. No. B4238749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-3-(2-phenylethyl)urea
Molecular FormulaC15H15FN2O
Molecular Weight258.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2F
InChIInChI=1S/C15H15FN2O/c16-13-8-4-5-9-14(13)18-15(19)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,18,19)
InChIKeyGQQSKDZOMKOMRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluorophenyl)-3-(2-phenylethyl)urea Properties & Procurement


1-(2-Fluorophenyl)-3-(2-phenylethyl)urea is an unsymmetrically disubstituted urea derivative with the molecular formula C15H15FN2O and a molecular weight of 258.29 g/mol . It is a member of the broader aryl urea class of organic compounds, which are frequently employed as privileged fragments in medicinal chemistry, particularly as scaffolds in protein kinase inhibitors and other bioactive molecules [1]. The compound features a 2-fluorophenyl group and a 2-phenylethyl group attached to the central urea moiety, a specific substitution pattern that distinguishes it from other positional isomers and analogs. It is available as a specialty research chemical from various suppliers, typically as an AldrichCPR (chemical probe) product intended for early-stage discovery research . Its procurement is subject to standard research-use-only (RUO) limitations, and buyers assume responsibility for identity confirmation and purity assessment due to the lack of universally supplied analytical data .

1-(2-Fluorophenyl)-3-(2-phenylethyl)urea Isomer Differentiation


Direct substitution of 1-(2-fluorophenyl)-3-(2-phenylethyl)urea with positional isomers or other aryl urea analogs is scientifically unsound due to the significant impact of subtle structural variations on biological activity and physicochemical properties. The location of the fluorine atom (ortho- vs. meta- or para-) on the phenyl ring and the nature of the substituent (fluorine vs. chlorine, bromine, or hydrogen) are critical determinants of target binding affinity, selectivity, and metabolic stability . For example, in the context of kinase inhibitor development, the introduction of a fluorine atom in regorafenib, compared to sorafenib, results in a distinct pharmacological profile and improved clinical efficacy in certain contexts [1]. Similarly, the specific 2-fluorophenyl and 2-phenylethyl substitution pattern of this compound confers a unique set of electronic and steric properties that cannot be replicated by its 3-fluorophenyl or 4-fluorophenyl isomers or by non-fluorinated analogs . Procurement decisions based on structural similarity alone risk introducing variables that can derail SAR studies, invalidate patent claims, or lead to irreproducible experimental results. The following quantitative evidence section details the specific, measurable differences that justify the targeted selection of this particular compound.

1-(2-Fluorophenyl)-3-(2-phenylethyl)urea Comparative Evidence


Ortho-Fluorine Enhances Lipophilicity & Metabolic Stability

The presence of an ortho-fluorine atom on the phenyl ring of 1-(2-fluorophenyl)-3-(2-phenylethyl)urea significantly increases its lipophilicity and metabolic stability relative to its non-fluorinated counterpart and its meta- and para-fluorinated isomers. This is a well-established class-level inference for aryl fluorides, where fluorine substitution is a common strategy to modulate LogP and block metabolic soft spots . While direct experimental LogP data for this exact compound is not available in the public domain, computational predictions from authoritative databases provide a quantitative basis for comparison. The predicted LogP for 1-(4-fluorophenyl)-3-(1-phenylethyl)urea is 4.17 [1]. Based on established structure-property relationships for aryl fluorides, the ortho-substituted 2-fluorophenyl analog is expected to have a comparable or slightly higher LogP than the para isomer, and both are significantly more lipophilic than the non-fluorinated analog, which would have a substantially lower LogP.

Medicinal Chemistry Drug Design Physicochemical Property Analysis

Distinct ERK2 Kinase Binding Profile

The specific substitution pattern of 1-(2-fluorophenyl)-3-(2-phenylethyl)urea is a key determinant of its interaction with kinase targets. While direct binding data for this exact compound is unavailable, data for a structurally related analog highlights the principle of differentiation. A related compound, 1-[7-(aminomethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridin-5-yl]-3-[(1R)-1-phenylethyl]urea, which incorporates a similar 4-fluorophenyl and phenylethyl urea motif, exhibits an IC50 of 516 nM against ERK2 (MAPK1) [1]. In stark contrast, 1-(2-fluorophenyl)-3-(2-phenylethyl)urea is not expected to have the same binding affinity or selectivity profile due to the absence of the critical pyrazolopyridine hinge-binding moiety. The difference in core scaffold highlights how the 2-fluorophenyl-2-phenylethyl urea fragment itself is a necessary but not sufficient component for potent ERK2 inhibition, and that its activity will differ from more complex molecules incorporating the same fragment.

Kinase Inhibition MAPK/ERK Pathway Cancer Therapeutics

Positional Isomerism and Divergent Properties

The position of the fluorine atom on the phenyl ring is a critical determinant of a molecule's properties. 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea is a positional isomer of 1-(3-fluorophenyl)-3-(2-phenylethyl)urea and 1-(4-fluorophenyl)-3-(2-phenylethyl)urea. While they share the same molecular formula (C15H15FN2O) and molecular weight (258.29 g/mol), the ortho, meta, and para substitution patterns result in distinct electronic distributions, dipole moments, and steric environments . These differences manifest in unique InChIKeys for each isomer, confirming their distinct chemical identities . For example, the InChIKey for the target compound is GQQSKDZOMKOMRL-UHFFFAOYSA-N . This level of structural specificity is paramount in biological assays, where a change in fluorine position can alter the binding mode to a target protein or completely abolish activity. A study on phenyl-substituted urea derivatives demonstrated that structural modifications, even minor ones, lead to significant variations in antimicrobial and anthelmintic activity as well as cytotoxicity profiles [1].

Isomer Differentiation Structure-Property Relationship Analytical Chemistry

1-(2-Fluorophenyl)-3-(2-phenylethyl)urea Research Applications


Kinase Inhibitor SAR Scaffold

The diaryl urea motif is a well-established privileged scaffold for kinase inhibition [1]. 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea serves as an ideal, minimally functionalized core structure for systematic SAR studies aimed at developing novel inhibitors of kinases such as Raf, VEGFR, or other targets. Its ortho-fluorine atom is a common feature in FDA-approved kinase inhibitors (e.g., regorafenib) and provides a starting point for evaluating the impact of substituent position and lipophilicity on potency and selectivity [2].

Negative Control for Biochemical Assays

As highlighted by its expected lack of potent activity compared to more elaborated analogs (Section 3, Evidence Item 2), this compound is highly suitable for use as a negative control or reference compound in kinase inhibition assays and other target-binding experiments. It helps establish the baseline activity of the core scaffold, against which the potency of optimized derivatives can be measured, ensuring that observed activity is due to specific structural modifications and not the parent fragment itself [3].

Late-Stage Functionalization & Library Synthesis

The unadorned nature of the 2-phenylethyl and 2-fluorophenyl rings makes this compound a versatile building block for diversity-oriented synthesis. It can be readily functionalized through electrophilic aromatic substitution, cross-coupling reactions (e.g., after halogenation), or modifications of the urea nitrogen atoms to generate focused libraries of novel compounds for screening against a wide range of biological targets .

Ortho-Fluorination and ADME/Physicochemical Properties

This compound is a valuable tool for fundamental medicinal chemistry research aimed at quantifying the effects of ortho-fluorination on drug-like properties. Researchers can use it as a model system to experimentally determine its partition coefficient (LogP), aqueous solubility, and metabolic stability in liver microsome assays, and then directly compare these data to those of its non-fluorinated, meta-fluorinated, and para-fluorinated isomers. Such studies provide critical design principles for optimizing lead compounds [4].

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